铜(I)苯基乙炔基

描述

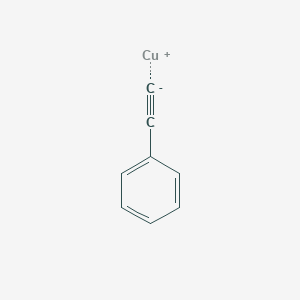

Copper(I) phenylacetylide is a chemical compound that participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes. If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Synthesis Analysis

Copper(I) phenylacetylide is produced from the reaction of basic copper(I) oxide (CU₂O) with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst . The ligand properties were explored in the complexation of copper phenylacetylide, which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .Molecular Structure Analysis

The molecular structure of Copper(I) phenylacetylide has been studied using NMR parameters of the corresponding seleno-phosphoranes amended by cyclovoltammetry .Chemical Reactions Analysis

Copper(I) phenylacetylide reacts with nitrones to give cis-β-lactams . It also participates in the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne .Physical And Chemical Properties Analysis

Copper(I) phenylacetylide is a yellow crystal . It is soluble in acetone and acetonitrile but insoluble in water .科学研究应用

Intermediate in Cu(I) Catalyzed CO2 Addition

Copper(I) phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene . This process is important in the field of organic synthesis, where it can be used to create a variety of complex molecules.

Synthesis of Substituted Tolanes

Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes . Tolanes are a class of organic compounds that have a wide range of applications in the field of organic synthesis.

Production of Heterocyclic Compounds

If the substituted tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines . These heterocyclic compounds are important in various fields, including pharmaceuticals and materials science.

Synthesis of 5-Allyl-1,2,3-Triazoles

Copper(I) phenylacetylide can be used in one-pot three-component reactions to synthesize 5-allyl-1,2,3-triazoles . These triazoles can be further transformed into a variety of 1,2,3-triazole-fused bi-/tricyclic scaffolds, which are useful in a variety of applications, including drug discovery and materials science.

Luminescent Properties

The complexes formed by the complexation of copper phenylacetylide feature luminescent properties, albeit with limited quantum yield . This property could be exploited in the development of new materials for optoelectronic devices.

Role in Medical Chemistry and Drug Development

Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, and drug development . It’s used in the synthesis of various drugs and therapeutic agents.

作用机制

Target of Action

Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of Copper(I) phenylacetylide are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .

Mode of Action

Copper(I) phenylacetylide interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Biochemical Pathways

The biochemical pathways affected by Copper(I) phenylacetylide involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of Copper(I) phenylacetylide, facilitating exciton dissociation and charge transfer .

Pharmacokinetics

It is known that copper(i) phenylacetylide is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .

Result of Action

The result of Copper(I) phenylacetylide’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Action Environment

The action of Copper(I) phenylacetylide can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into Copper(I) phenylacetylide by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .

安全和危害

未来方向

Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .

属性

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) phenylacetylide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)